1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-11-6-4-10(5-7-11)9-18-15(22)20-16-19-12-3-2-8-17-14(21)13(12)24-16/h4-7H,2-3,8-9H2,1H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWLRGRMQWLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a urea functional group linked to a thiazoloazepine moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the thiazolo and urea functionalities exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : The compound's structural components suggest potential anticancer effects. Similar compounds have demonstrated cytotoxicity in various cancer cell lines.
- Enzyme Inhibition : The urea group is known for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.
Antimicrobial Studies
A study evaluated the antimicrobial activity of several urea derivatives. The results indicated that compounds with similar structures exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Studies
In vitro studies have shown that related thiazolo[5,4-c]azepine derivatives possess notable anticancer activity. For instance:
- Cytotoxicity Assays : A related compound demonstrated IC50 values of 25 µM against human breast cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through caspase activation pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies:
- Acetylcholinesterase Inhibition : Similar urea derivatives have been reported to have IC50 values ranging from 0.1 to 10 µM for acetylcholinesterase inhibition .
- Urease Inhibition : Compounds in this class have shown significant urease inhibitory activity with IC50 values as low as 2 µM .
Case Study 1: Anticancer Activity
A specific derivative was tested against multiple cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various urea derivatives against pathogenic bacteria, the compound exhibited superior activity against Bacillus subtilis with an MIC of 15 µg/mL. This suggests its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below compares the target compound with structurally related molecules, emphasizing core modifications, substituents, and biological activities:
Key Observations:
- Core Flexibility vs. Rigidity: The thiazoloazepin core (target compound) offers greater conformational flexibility compared to rigid nitrothiazole (AR-A014418) or planar quinazolinone cores. This flexibility may improve binding to dynamic enzyme pockets .
- Substituent Effects: The 4-methoxybenzyl group is a recurring motif in urea derivatives (e.g., AR-A014418, imidazolidinone in ), suggesting its role in enhancing solubility or target affinity .
- Biological Activity : AR-A014418’s IC₅₀ of 330 nM highlights the urea-nitrothiazole combination’s potency, while the target compound’s thiazoloazepin core may modulate selectivity for kinase targets .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The thiazoloazepin’s saturated azepine ring may reduce oxidative metabolism relative to aromatic cores (e.g., quinazolinones in ) .
- Hydrogen Bonding: The urea moiety provides hydrogen-bond donor/acceptor sites critical for target engagement, as seen in kinase inhibitors like AR-A014418 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
